

A Comparative Guide to W(CO)₆ and Mo(CO)₆ as Catalyst Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

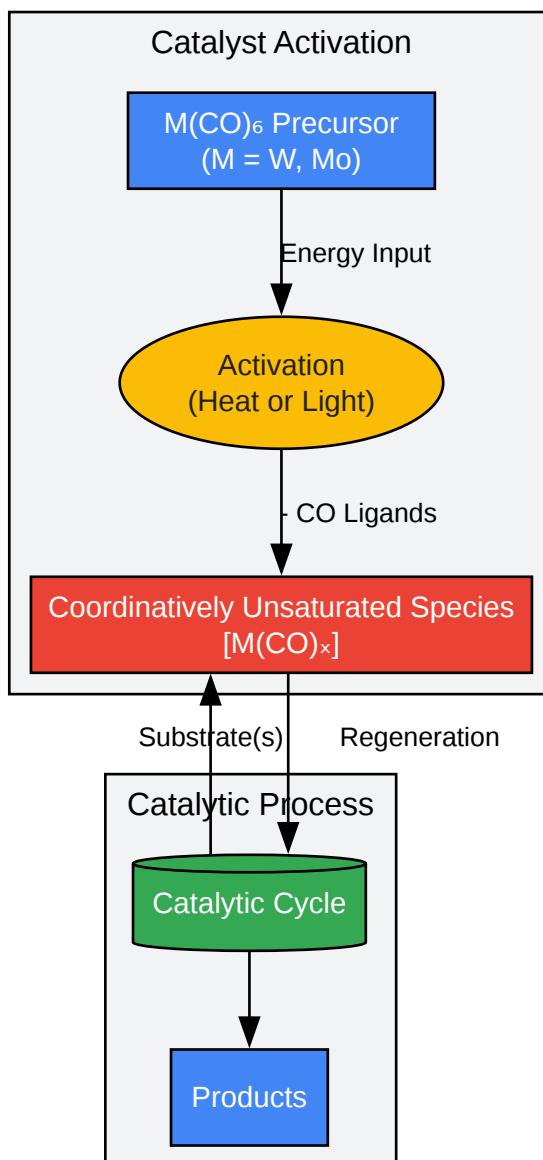
Compound Name: *Hexacarbonyltungsten*

Cat. No.: *B083919*

[Get Quote](#)

Introduction

Tungsten hexacarbonyl, W(CO)₆, and molybdenum hexacarbonyl, Mo(CO)₆, are pivotal Group 6 metal carbonyls widely employed as catalyst precursors in academic and industrial research. As volatile, relatively air-stable, and colorless solids, they serve as convenient sources of zero-valent tungsten and molybdenum.^{[1][2][3]} Both compounds share an octahedral geometry, with the central metal atom coordinated to six carbon monoxide (CO) ligands.^{[1][3]} Their utility in catalysis stems from the ability to controllably release CO ligands through thermal or photochemical activation, generating coordinatively unsaturated and highly reactive metal species that can initiate a wide array of chemical transformations.^{[4][5]} This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate precursor for their specific application.


Physical and Chemical Properties

While structurally analogous, W(CO)₆ and Mo(CO)₆ exhibit key differences in their physical properties and reactivity, which influence their handling and catalytic behavior. W(CO)₆ generally forms compounds that are kinetically more robust than their molybdenum counterparts.^{[2][3]}

Property	W(CO) ₆ (Tungsten Hexacarbonyl)	Mo(CO) ₆ (Molybdenum Hexacarbonyl)
Molecular Formula	C ₆ O ₆ W	C ₆ H ₆ Mo
Molecular Weight	351.90 g/mol [3]	264.01 g/mol [1]
Appearance	Colorless to white crystalline solid [2][3]	White, translucent crystals [1]
Melting Point	~170 °C (decomposes) [3]	150 °C (decomposes without melting) [1][6]
Boiling Point	Sublimes	156 °C [1]
Solubility	Sparingly soluble in non-polar organic solvents. [2][3]	Slightly soluble in THF, diglyme, acetonitrile; insoluble in water. [1]
Stability	Relatively air-stable solid. [2][3]	Air-stable solid. [1]

Catalyst Activation and General Reaction Pathway

The catalytic activity of both W(CO)₆ and Mo(CO)₆ is predicated on the dissociation of one or more CO ligands. This activation step generates a highly reactive, coordinatively unsaturated metal-carbonyl intermediate, M(CO)_x (where x < 6), which can then coordinate with substrates and enter the catalytic cycle. This process can be initiated either thermally or photochemically.

[Click to download full resolution via product page](#)

Caption: General workflow for the activation of $M(CO)_6$ precursors.

Comparative Performance in Catalytic Reactions

The choice between $W(CO)_6$ and $Mo(CO)_6$ is highly dependent on the target reaction, as their subtle electronic and steric differences lead to varied catalytic efficiencies and selectivities.

Alkyne Metathesis and Polymerization

Both precursors are used to generate catalysts for alkyne metathesis.^{[7][8]}

- $\text{Mo}(\text{CO})_6$: "Instant" catalysts for alkyne metathesis can be formed from $\text{Mo}(\text{CO})_6$ and various phenols.^[7] For instance, activation with 4-chlorophenol or 2-fluorophenol has been shown to increase yields in ring-closing alkyne metathesis (RCAM) and other metathesis reactions.^[7]
- $\text{W}(\text{CO})_6$: This precursor is notably effective in the photoassisted polymerization of terminal alkynes.^{[9][10]} UV irradiation of $\text{W}(\text{CO})_6$ in the presence of an alkyne initiates the reaction, which is a key step in certain crosslinking processes.^[9]

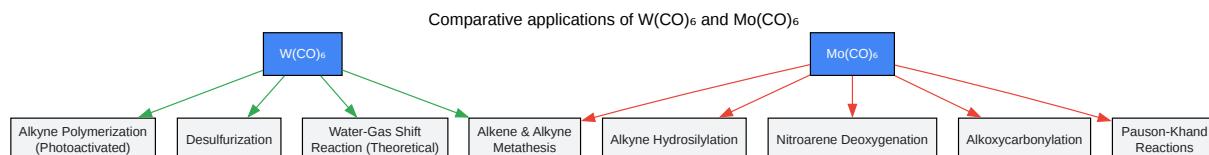
Hydrosilylation of Alkynes

In the anti-Markovnikov hydrosilylation of terminal alkynes, direct comparison reveals a significant performance difference. In a study involving the hydrosilylation of phenylacetylene with PhSiH_3 , $\text{Mo}(\text{CO})_6$ proved to be a more effective precursor.^[11]

Precurs or (1 mol%)	Ligand (1.2 mol%)	Additive (5 mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Selectiv ity (β -E : α)
Mo(CO) ₆	dppb	t-BuOK	THF	RT	4	95	>20:1
W(CO) ₆	PPh ₃	t-BuOK	MeCN	RT	12	<10	-

Data
synthesiz
ed from a
study on
molybde
num-
catalyzed
hydrosilyl
ation.[11]

The
W(CO)₆
result is
from
initial
screenin
g under
less
optimized
condition
s but
indicates
lower
reactivity
compare
d to
Mo(CO)₆.


Deoxygenation and Desulfurization Reactions

- $\text{Mo}(\text{CO})_6$: High-valent molybdenum complexes, which can be derived from $\text{Mo}(\text{CO})_6$, are active in the catalytic deoxygenation of nitroarenes using pinacol as a reductant.[12]
- $\text{W}(\text{CO})_6$: Tungsten hexacarbonyl has been utilized for the desulfurization of organosulfur compounds.[2][3]

Carbonylation and Related Reactions

Both precursors can serve as a source of CO, but they have been applied in different contexts.

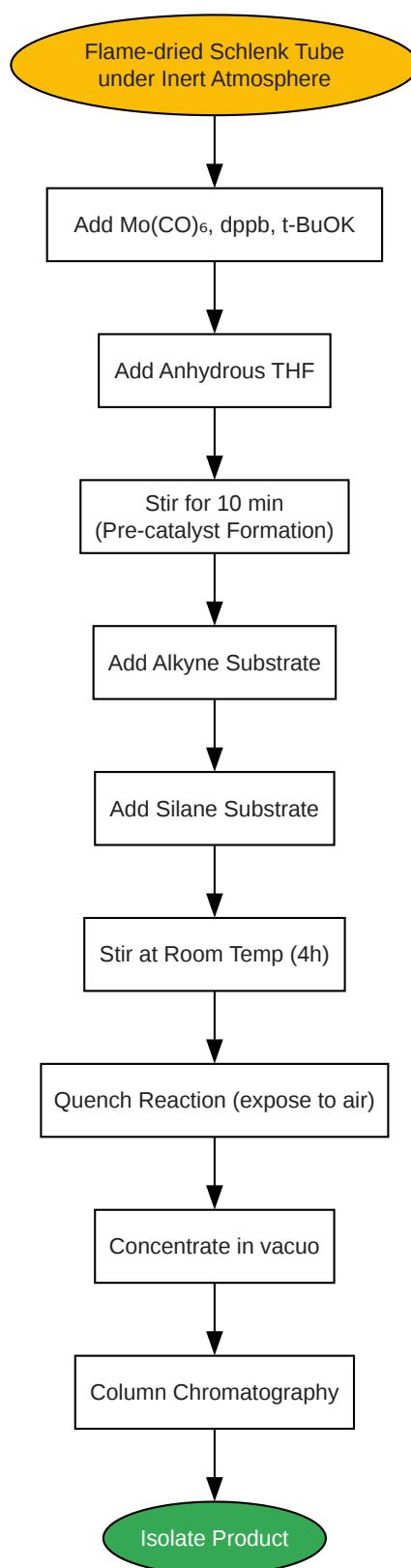
- $\text{Mo}(\text{CO})_6$: It serves as both a catalyst and a condensed source of CO in the alkoxy carbonylation of aryl halides, providing a convenient alternative to using gaseous carbon monoxide.[13]
- $\text{W}(\text{CO})_6$: Theoretical studies on the water-gas shift reaction (WGSR) suggest that $\text{W}(\text{CO})_6$ is a more promising candidate for an improved catalyst compared to its molybdenum and chromium analogues.[14]

[Click to download full resolution via product page](#)

Caption: Application comparison of $\text{W}(\text{CO})_6$ and $\text{Mo}(\text{CO})_6$ precursors.

Experimental Protocols

Representative Protocol: $\text{Mo}(\text{CO})_6$ -Catalyzed Hydrosilylation of an Alkyne


This protocol is adapted from a reported procedure for the (E)-selective anti-Markovnikov hydrosilylation of terminal alkynes.[11]

Materials:

- Molybdenum hexacarbonyl, Mo(CO)₆ (Precursor)
- 1,4-Bis(diphenylphosphino)butane, dppb (Ligand)
- Potassium tert-butoxide, t-BuOK (Additive)
- Terminal alkyne (e.g., phenylacetylene) (Substrate 1)
- Silane (e.g., phenylsilane) (Substrate 2)
- Anhydrous tetrahydrofuran (THF) (Solvent)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add Mo(CO)₆ (1.3 mg, 0.005 mmol, 1 mol%), dppb (2.6 mg, 0.006 mmol, 1.2 mol%), and t-BuOK (2.8 mg, 0.025 mmol, 5 mol%).
- Add 2 mL of anhydrous THF to the tube. Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
- Add the terminal alkyne (0.5 mmol, 1.0 equiv) to the mixture.
- Add the silane (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or GC-MS.
- Upon completion, quench the reaction by opening the flask to air.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the (E)-vinylsilane product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Mo(CO)₆-catalyzed hydrosilylation.

Conclusion

Both $W(CO)_6$ and $Mo(CO)_6$ are invaluable precursors for generating catalytically active species, yet they are not always interchangeable.

- $Mo(CO)_6$ is often more reactive and finds broader use in diverse organic transformations such as alkoxy carbonylations, Pauson-Khand reactions, and, as demonstrated, highly efficient alkyne hydrosilylations.^{[1][7][11][13]} Its lower decomposition temperature may contribute to easier activation under thermal conditions.^[6]
- $W(CO)_6$ tends to form more kinetically stable or robust intermediates.^[3] It is a preferred precursor in applications like alkene metathesis and, particularly, in photoactivated processes such as alkyne polymerization where controlled initiation is crucial.^{[5][9][10]}

Ultimately, the selection between $W(CO)_6$ and $Mo(CO)_6$ should be guided by the specific demands of the catalytic reaction, including the required activation method (thermal vs. photochemical), the desired reactivity profile, and the stability of the catalytic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Tungsten hexacarbonyl | Tungsten Carbonyl | $W(CO)_6$ – Ereztech [ereztech.com]
- 3. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molybdenum Hexacarbonyl Mediated Alkoxy carbonylation of Aryl Halides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to $W(CO)_6$ and $Mo(CO)_6$ as Catalyst Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083919#comparing-w-co-and-mo-co-as-catalyst-precursors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com